4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine 4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13385738
InChI: InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17)
SMILES: C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F
Molecular Formula: C11H8F3N3
Molecular Weight: 239.20 g/mol

4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC13385738

Molecular Formula: C11H8F3N3

Molecular Weight: 239.20 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine -

Specification

Molecular Formula C11H8F3N3
Molecular Weight 239.20 g/mol
IUPAC Name 4-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
Standard InChI InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17)
Standard InChI Key OLQCITONQLPHLF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=NC(=NC=C2)N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

4-(4-(Trifluoromethyl)phenyl)pyrimidin-2-amine (CAS: 916792-24-0) belongs to the pyrimidine class of heterocyclic compounds. Its structure features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, an amino group at position 2, and a 4-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Key Identifiers:

PropertyValue
Molecular FormulaC11H8F3N3\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}
Molecular Weight239.20 g/mol
CAS Number916792-24-0
Synonyms2-Amino-4-(4-trifluoromethylphenyl)pyrimidine

The compound’s planar structure and hydrogen-bonding capacity (PSA: 51.80 Ų) make it suitable for interactions with biological targets, though its exact physicochemical properties, such as melting and boiling points, remain underreported in the literature .

Synthesis and Manufacturing Processes

The synthesis of 4-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves condensation reactions between pyrimidine precursors and substituted anilines. A patent by WO2010018895A1 outlines a general method for preparing N-phenyl-2-pyrimidine-amine derivatives, which can be adapted for this compound .

Representative Synthetic Route:

  • Condensation Reaction:

    • Reactants: A pyrimidine ester (e.g., ethyl 4-chloropyrimidine-2-carboxylate) and 4-(trifluoromethyl)aniline.

    • Catalyst: A strong base (e.g., potassium tert-butoxide or sodium tert-butoxide).

    • Solvent: Tetrahydrofuran (THF) at low temperatures (-20°C to 5°C).

    • Mechanism: Base-mediated nucleophilic aromatic substitution, where the aniline attacks the electron-deficient pyrimidine ring .

  • Purification:

    • The crude product is extracted with organic solvents (e.g., ethyl acetate) and purified via recrystallization or column chromatography.

This method achieves yields of 70–90% with high purity, avoiding hazardous reagents and multi-step processes .

PropertyEstimated Value
Density~1.35 g/cm³ (similar to )
LogP (Partition Coeff.)3.33
Vapor Pressure0.005 mmHg at 25°C
SolubilityLow in water; soluble in THF, DMSO

The trifluoromethyl group enhances lipid solubility, as reflected in its LogP value, which suggests moderate permeability across biological membranes .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its trifluoromethyl group improves metabolic stability and binding affinity .

Material Science

Fluorinated pyrimidines are explored in organic electronics for their electron-deficient aromatic systems, which enhance charge transport in semiconductors .

Future Perspectives

Future studies should prioritize:

  • Biological Profiling: Screening against cancer cell lines and microbial strains.

  • Process Optimization: Developing greener synthesis routes using flow chemistry or biocatalysts.

  • Structure-Activity Relationships: Modifying substituents to enhance potency and selectivity.

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